

# Spectroscopic and Structural Elucidation of Pyrrolidinylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(Pyrrolidin-2-ylmethyl)piperidine

Cat. No.: B058526 Get Quote

Disclaimer: Spectroscopic data for the specific molecule **1-(Pyrrolidin-2-ylmethyl)piperidine** is not readily available in published literature. This guide therefore presents a comprehensive analysis of a closely related and structurally similar isomer, **4-(1-Pyrrolidinyl)piperidine**, to provide researchers, scientists, and drug development professionals with a representative understanding of the spectroscopic characteristics of this class of compounds.

This technical guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-(1-Pyrrolidinyl)piperidine. It includes detailed experimental protocols for the acquisition of this data and provides visualizations to illustrate the experimental workflow.

# **Core Spectroscopic Data**

The following sections provide tabulated NMR and MS data for 4-(1-Pyrrolidinyl)piperidine.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The  $^{1}$ H and  $^{13}$ C NMR spectral data were acquired in various deuterated solvents. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 4-(1-Pyrrolidinyl)piperidine



Proton Assignment	Chemical Shift (δ) in CDCl₃	Chemical Shift (δ) in MeOD	Chemical Shift (δ) in DMSO-d₅
H-1'	2.94	3.01	2.85
H-2', H-6' (axial)	2.01	2.15	1.95
H-2', H-6' (equatorial)	2.89	2.98	2.81
H-3', H-5' (axial)	1.41	1.55	1.35
H-3', H-5' (equatorial)	1.91	2.05	1.85
H-2, H-5	2.58	2.65	2.50
H-3, H-4	1.76	1.83	1.68

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 4-(1-Pyrrolidinyl)piperidine

Carbon Assignment	Chemical Shift (δ) in CDCl <sub>3</sub>	Chemical Shift (δ) in MeOD	Chemical Shift (δ) in DMSO-d <sub>6</sub>
C-1'	61.5	62.1	60.9
C-2', C-6'	50.8	51.5	50.2
C-3', C-5'	32.5	33.1	31.9
C-2, C-5	50.1	50.8	49.5
C-3, C-4	23.9	24.5	23.2

## **Mass Spectrometry (MS)**

The mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule. For 4-(1-Pyrrolidinyl)piperidine (C<sub>9</sub>H<sub>18</sub>N<sub>2</sub>), the expected molecular weight is 154.25 g/mol .[1]

Table 3: Mass Spectrometry Data for 4-(1-Pyrrolidinyl)piperidine



Parameter	Value
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub>
Molecular Weight	154.25 g/mol [1]
Monoisotopic Mass	154.1470 u
Major Fragment Ions (m/z)	154 (M+), 98, 84, 70

# **Experimental Protocols**

Detailed methodologies for the key spectroscopic analyses are provided below.

### NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance 500 spectrometer. The operating frequencies were 500.13 MHz for <sup>1</sup>H and 125.76 MHz for <sup>13</sup>C nuclei. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>), methanol-d<sub>4</sub> (MeOD), or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in ppm relative to TMS. Standard pulse programs were used for one-dimensional (<sup>1</sup>H, <sup>13</sup>C) and two-dimensional (COSY, HSQC) experiments.

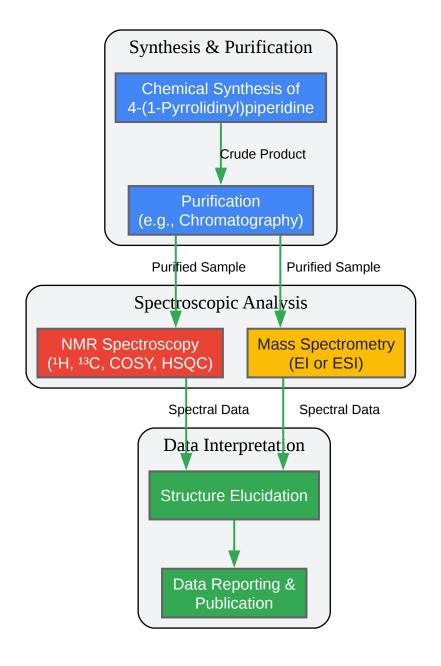
#### **Mass Spectrometry**

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For analysis, the sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

### **Visualized Experimental Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.





Click to download full resolution via product page

General workflow for spectroscopic analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Pyrrolidinylpiperidine Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058526#spectroscopic-data-of-1-pyrrolidin-2-ylmethyl-piperidine-nmr-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com